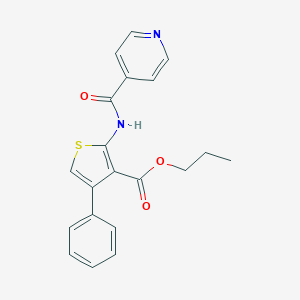![molecular formula C18H19ClN2O4 B450444 2-(4-chlorophenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B450444.png)
2-(4-chlorophenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methoxymethylphenyl group connected through an acetohydrazide linkage.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to introduce the phenoxy group.
Formation of the methoxymethylphenyl intermediate: This step involves the reaction of 4-methoxy-3-(methoxymethyl)benzaldehyde with a suitable reagent to form the desired intermediate.
Condensation reaction: The final step involves the condensation of the chlorophenoxy intermediate with the methoxymethylphenyl intermediate in the presence of an acetohydrazide reagent under specific reaction conditions to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide stands out due to its unique structural features and potential applications. Similar compounds include:
2-(4-chlorophenoxy)acetohydrazide: Lacks the methoxymethylphenyl group, which may result in different chemical and biological properties.
N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide: Lacks the chlorophenoxy group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C18H19ClN2O4 |
|---|---|
Molecular Weight |
362.8g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H19ClN2O4/c1-23-11-14-9-13(3-8-17(14)24-2)10-20-21-18(22)12-25-16-6-4-15(19)5-7-16/h3-10H,11-12H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
IZJHOIJEGMLYAD-KEBDBYFISA-N |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B450362.png)
![3-({[4-(4-Bromophenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B450366.png)
![Propyl 2-[(cyclopentylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450367.png)

![2-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450370.png)


![3-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450376.png)

![4-Ethyl 2-methyl 3-methyl-5-{[(4-nitrophenyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B450378.png)
![N'~1~,N'~4~-bis[(5-methyl-2-thienyl)methylene]terephthalohydrazide](/img/structure/B450380.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B450381.png)
![4-FLUORO-N-{4-[N'-(1-PHENYLETHYLIDENE)HYDRAZINECARBONYL]PHENYL}BENZAMIDE](/img/structure/B450382.png)
![Isopropyl 5-methyl-4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450384.png)
